REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]([C:7]1[CH:20]=[CH:19][C:18]2[S:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([CH:21]([CH3:28])[CH2:22][N:23]3[CH2:27][CH2:26][CH2:25][CH2:24]3)[C:9]=2[CH:8]=1)=S)[CH2:2][CH3:3].C(O)(=[O:31])C>O.C(OCC)(=O)C>[CH2:1]([NH:4][C:5]([C:7]1[CH:20]=[CH:19][C:18]2[S:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([CH:21]([CH3:28])[CH2:22][N:23]3[CH2:27][CH2:26][CH2:25][CH2:24]3)[C:9]=2[CH:8]=1)=[O:31])[CH2:2][CH3:3]
|
Name
|
Mercuric acetate
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-propyl-10-[(2RS)-1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarbothioamide
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC(=S)C1=CC=2N(C3=CC=CC=C3SC2C=C1)C(CN1CCCC1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The black reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
with stirring with 4 N aqueous sodium hydroxide solution to pH 13
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ethyl acetate (20 cc)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed successively with saturated aqueous sodium chloride solution (50 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulphate, filtration and concentration to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
|
Type
|
DISSOLUTION
|
Details
|
the residual yellow oil (0.43 g) is dissolved in ethanol (2 cc)
|
Type
|
ADDITION
|
Details
|
treated with a solution of fumaric acid (0.14 g) in ethanol (5 cc)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to half the volume under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
|
Type
|
ADDITION
|
Details
|
treated with ethyl ether (20 cc)
|
Type
|
STIRRING
|
Details
|
After 2 hours' stirring at a temperature in the region of 20° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (5 mm Hg; 0.7 kPa) at 40° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(=O)C1=CC=2N(C3=CC=CC=C3SC2C=C1)C(CN1CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |